molecular formula C22H20N4O3S3 B2854255 N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-55-7

N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2854255
CAS No.: 941921-55-7
M. Wt: 484.61
InChI Key: XMEYJWYXAUIIJO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methylbenzo[d]thiazole and 4-methoxyaniline. These intermediates are then subjected to various reactions including condensation, cyclization, and thioether formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions including:

    Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to different derivatives.

    Substitution: This reaction could involve the replacement of one functional group with another, which could be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in areas like cancer or infectious diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives or compounds with similar functional groups. Examples could be:

  • 2-Aminothiazole
  • 4-Methylthiazole
  • Benzo[d]thiazole derivatives

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-13-3-8-17-18(9-13)32-21(25-17)26-19(27)10-15-11-30-22(24-15)31-12-20(28)23-14-4-6-16(29-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEYJWYXAUIIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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